Product packaging for Adenosine, 2'-deoxy-2-fluoro-(Cat. No.:CAS No. 21679-13-0)

Adenosine, 2'-deoxy-2-fluoro-

Cat. No.: B13383966
CAS No.: 21679-13-0
M. Wt: 269.23 g/mol
InChI Key: ZWPYUXAXLRFWQC-UHFFFAOYSA-N
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Description

Significance in Nucleoside Analogue Research

The strategic placement of a fluorine atom at the 2'-position of the deoxyribose sugar ring in adenosine (B11128) imparts profound effects on the molecule's biochemical behavior. This single substitution significantly enhances the metabolic stability of the nucleoside. mdpi.commdpi.com The strong carbon-fluorine bond is more resistant to enzymatic cleavage, particularly by purine (B94841) nucleoside phosphorylase (PNP), an enzyme that would otherwise degrade the molecule. mdpi.com This increased stability is a critical factor in its utility as a research tool and potential therapeutic precursor.

The presence of the 2'-fluoro group also influences the sugar's conformation, which in turn affects how the nucleoside analogue interacts with various enzymes. mdpi.com This makes 2'-Deoxy-2'-fluoroadenosine a valuable probe for studying the mechanisms of DNA polymerases and other enzymes involved in nucleic acid metabolism. biosynth.com For instance, its triphosphate form acts as an inhibitor of DNA polymerase. biosynth.com Furthermore, it can be efficiently cleaved by E. coli purine nucleoside phosphorylase to produce the toxic agent 2-fluoroadenine (B1664080), a characteristic explored in gene therapy research. medchemexpress.com

The synthesis of oligonucleotides modified with 2'-Deoxy-2'-fluoroadenosine has also been a key area of investigation. These modified nucleic acid strands exhibit unique hybridization properties when paired with RNA, making them useful tools in molecular biology applications. medchemexpress.com

Key Physicochemical Properties of 2'-Deoxy-2'-fluoroadenosine:

Property Value
Molecular Formula C10H12FN5O3
Molecular Weight 269.235 g/mol
Melting Point 218 °C (decomposes)
Solubility Soluble in water

Data sourced from multiple chemical suppliers and databases. lookchem.comchemicalbook.comsigmaaldrich.com

Historical Context of Fluorinated Nucleosides in Biochemical Investigations

The journey of fluorinated nucleosides in biochemical and medicinal chemistry began in the mid-20th century. numberanalytics.com The initial success of 5-fluorouracil (B62378) as an anticancer agent sparked widespread interest in the potential of incorporating fluorine into other nucleoside structures. mdpi.comnumberanalytics.com This led to extensive research into the synthesis and biological activity of a wide array of fluorinated nucleoside analogues.

The introduction of a fluorine atom, the most electronegative element, into a nucleoside was found to alter its electronic properties, lipophilicity, and metabolic stability. mdpi.comresearchgate.net Researchers discovered that substituting a hydroxyl group or a hydrogen atom with fluorine could enhance a compound's ability to interfere with viral replication or cancer cell proliferation. numberanalytics.com

Early synthetic work by Fox and his colleagues involved producing 2'-deoxy-2'-fluoro analogues of various nucleosides, which demonstrated the potential of modifications at the 2'-position. mdpi.com The development of synthetic methodologies, both divergent (direct fluorination) and convergent (coupling of a fluorinated sugar with a nucleobase), has been crucial to the expansion of this class of compounds. mdpi.com Over the past several decades, this research has yielded numerous FDA-approved drugs for treating viral infections and cancers, cementing the role of fluorinated nucleosides as a cornerstone of modern medicinal chemistry. mdpi.comnih.gov The exploration of compounds like 2'-Deoxy-2'-fluoroadenosine continues this legacy, offering new avenues for biochemical investigation and drug discovery. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN5O3 B13383966 Adenosine, 2'-deoxy-2-fluoro- CAS No. 21679-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPYUXAXLRFWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944281
Record name 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21679-13-0, 21679-12-9
Record name NSC123799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine, 2'-deoxy-2-fluoro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Deoxy 2 Fluoroadenosine and Analogues

Chemical Synthesis Approaches

Chemical methods for synthesizing 2'-Deoxy-2-fluoroadenosine (B2452619) have been extensively explored, focusing on the critical steps of forming the glycosidic bond and introducing the fluorine atom at the 2'-position.

Glycosylation Reactions and Anomer Separation

A common strategy in the chemical synthesis of 2'-Deoxy-2-fluoroadenosine involves the coupling of a protected purine (B94841) base with a suitable sugar derivative, a process known as glycosylation. One documented approach describes the coupling of silylated 2-fluoroadenine (B1664080) with phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. tandfonline.com This reaction yields the corresponding 2-fluoro-2′-deoxyadenosine derivative. tandfonline.com

A significant challenge in this method is the formation of both α and β anomers, often in a nearly 1:1 ratio. tandfonline.com The desired β-anomer is the biologically active form, necessitating a separation step. This separation is typically achieved through chromatographic techniques. tandfonline.com Following separation, the silyl (B83357) protecting groups are removed to yield the final α and β anomers of 2'-Deoxy-2-fluoroadenosine. tandfonline.com Glycosylation of 2-fluoroadenine with protected thioglycoside derivatives has also been employed, which similarly requires deprotection and anomer separation steps. acs.org

Deaminative Fluorination and Deoxygenation Strategies

An alternative synthetic route involves the modification of a pre-existing nucleoside. A convenient synthesis of 2'-Deoxy-2-fluoroadenosine has been described starting from 2-aminoadenosine (B16350). nih.gov This multi-step process includes:

Deaminative Fluorination : The 2-amino group of 2-aminoadenosine is converted to a fluoro group. nih.gov

Silylation : The 3' and 5'-hydroxyl groups are protected using silyl groups, yielding the corresponding 2-fluoroadenosine (B10117) derivative in good yield. nih.gov

Thiocarbonylation : The protected 2-fluoroadenosine is converted to a thiocarbonylimidazolyl derivative. nih.gov

Deoxygenation : An efficient deoxygenation at the 2'-position is achieved using tris(trimethylsilyl)silane (B43935) (TTMSS) and tert-butyl peroxide. nih.gov

Desilylation : The silyl protecting groups are removed to afford 2'-Deoxy-2-fluoroadenosine in high yield. nih.gov

This method highlights a strategy that introduces the fluorine atom onto the purine ring first, followed by modification of the sugar moiety.

Challenges in Synthetic Yield and Purification

A significant side reaction that plagues these syntheses is the elimination of the triflate group when using a fluorinating agent, which competes with the desired nucleophilic SN2 substitution by the fluorine anion. google.com This elimination reaction leads to the formation of by-products where a double bond is formed between the 1' and 2' carbons of the sugar ring, thereby reducing the yield of the target compound. google.com

Purification also presents a considerable hurdle. The final products are often water-soluble and may be difficult to crystallize, necessitating purification by column chromatography to obtain a high-purity product. google.com Furthermore, the removal of excess reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) used as a fluorinating agent, can be challenging. google.com In some cases, a multi-step purification process involving conversion to an acetylated derivative, recrystallization, and subsequent deacetylation is employed to achieve high purity. google.com

Considerations for Industrial Scale Synthesis

For the large-scale production of 2'-Deoxy-2-fluoroadenosine, several factors must be considered to ensure an efficient and economically viable process. The cost and handling of reagents are critical. Some laboratory-scale syntheses utilize expensive and hazardous fluorinating agents, which are problematic for industrial production. google.com

The development of synthetic pathways that are suitable for industrial scale with high yield and purity is a key research focus. One study describes a synthetic pathway for an N-benzyl derivative of 2'-fluoro-2'-deoxyadenosine (B150665) that is claimed to be suitable for industrial scale, achieving a 70% yield and 99.5% HPLC purity after column chromatography. pnrjournal.com Another approach that yields a white solid with 85% yield and 98.7% HPLC purity without column chromatography has also been reported, suggesting a more streamlined process for industrial application. pnrjournal.com

The ideal industrial process would minimize the number of steps, avoid hazardous reagents, and simplify purification procedures. The development of such processes is crucial for making 2'-Deoxy-2-fluoroadenosine and its analogues more accessible for various applications.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer an alternative to chemical synthesis, often providing high specificity and milder reaction conditions.

Purine Nucleoside Phosphorylase (PNP)-Mediated Synthesis

Purine nucleoside phosphorylase (PNP) is a key enzyme that has been successfully employed in the synthesis of 2'-Deoxy-2-fluoroadenosine. researchgate.net This enzyme catalyzes the reversible phosphorolysis of purine nucleosides. researchgate.net In the context of synthesis, PNP can be used in a transglycosylation reaction.

One study demonstrated the use of a recombinant PNP from E. coli to produce 2'-Deoxy-2-fluoroadenosine. medchemexpress.com The enzyme efficiently cleaves the glycosidic bond of a donor nucleoside and transfers the deoxyribose moiety to 2-fluoroadenine (FAde), a toxic agent. medchemexpress.com

To enhance the efficiency of this process, researchers have utilized site-directed mutagenesis to improve the activity of PNP. researchgate.net By creating variants of the enzyme, it is possible to increase both the enzymatic activity and the reaction rate of transglycosylation. researchgate.net For example, one study identified a PNP variant, E166F/M167D 2 M, which showed a 47.6% increase in enzymatic activity and a 38.8% increase in reaction rate compared to the wild-type enzyme. researchgate.netx-mol.com

A scaled-up synthesis using this improved enzyme variant, along with thymidine (B127349) phosphorylase (TP), successfully produced 2'-Deoxy-2-fluoroadenosine with a conversion rate of 57.4%. researchgate.netx-mol.com This chemoenzymatic approach, which combines chemical and enzymatic steps, represents a promising avenue for the industrial production of 2'-Deoxy-2-fluoroadenosine. researchgate.netx-mol.com

Thermostable PNPs from thermophilic bacteria have also been investigated as biocatalysts for the synthesis of modified nucleosides, including 2'-deoxy-2'-fluoroadenosine. nih.gov These enzymes have shown to be active towards C2'-modified nucleosides and have performed well in preliminary transglycosylation reactions, achieving moderate yields. nih.gov

Table of Research Findings on PNP-Mediated Synthesis

Enzyme Source/VariantKey FindingsReference
E. coli PNPEfficiently cleaves 2'-Deoxy-2-fluoroadenosine to the toxic agent 2-fluoroadenine (FAde). medchemexpress.com
PNP Mutant E166F/M167D 2 MEnzymatic activity and reaction rate of transglycosylation increased by 47.6% and 38.8%, respectively, compared to wild-type PNP. researchgate.netx-mol.com
Scaled-up process with E166F/M167D 2 MAchieved a product concentration of 14.35 mM and a conversion rate of 57.4%. researchgate.netx-mol.com
PNPs from thermophilic bacteriaAccept C2'-modified nucleosides as substrates and are promising for the synthesis of modified nucleosides. nih.gov

Site-Directed Mutagenesis for Enhanced Enzymatic Activity

The enzymatic synthesis of 2'-deoxy-2-fluoroadenosine often relies on enzymes from the purine salvage pathway, such as purine nucleoside phosphorylase (PNP). nih.govnih.gov To improve the efficiency of this biosynthesis, site-directed mutagenesis has been employed to enhance the catalytic activity of these enzymes. nih.govresearchgate.net This technique involves altering the nucleotide sequence of a gene to introduce specific amino acid changes in the corresponding protein, thereby modifying its function. researchgate.net

One key enzyme targeted for mutation is purine nucleoside phosphorylase (PNP), which catalyzes the reversible phosphorolysis of the glycosidic bond in purine nucleosides. nih.govmedchemexpress.com Researchers have used molecular docking and dynamic simulations to identify potential mutation sites within the PNP active site to increase its activity for the synthesis of 2'-deoxy-2'-fluoroadenosine. nih.govbiosynth.com A notable success was the creation of the variant E166F/M167D 2M, which demonstrated a 47.6% increase in enzymatic activity and a 38.8% faster reaction rate in transglycosylation reactions compared to the wild-type PNP. nih.govbiosynth.com In a scaled-up synthesis using this mutant, a product concentration of 14.35 mM and a conversion rate of 57.4% were achieved. nih.govoup.com

Similarly, the substrate specificity of human purine nucleoside phosphorylase (hPNP) has been altered through mutagenesis. mt.comfrontiersin.org Wild-type hPNP is specific for 6-oxo purines and cannot effectively use adenosine-based compounds. mt.com By introducing two mutations, E201Q and N243D, a double mutant (referred to as hDM) was engineered. mt.comfrontiersin.org This modified enzyme can efficiently cleave adenosine-based prodrugs, including 2-fluoro-2'-deoxyadenosine (F-dAdo), to their cytotoxic bases, a crucial step in certain therapeutic strategies. mt.comfrontiersin.org

EnzymeMutation(s)ImprovementApplication
Purine Nucleoside Phosphorylase (PNP)E166F/M167D 2M47.6% increase in enzymatic activity; 38.8% increase in transglycosylation rate. nih.govEnhanced biosynthesis of 2'-deoxy-2'-fluoroadenosine. nih.gov
Human Purine Nucleoside Phosphorylase (hPNP)E201Q:N243D (hDM)Altered substrate specificity to accept adenosine-based prodrugs like F-dAdo. mt.comfrontiersin.orgCleavage of prodrugs (e.g., F-dAdo) to cytotoxic drugs (e.g., 2-fluoroadenine). mt.comnih.gov

2'-Deoxyribosyltransferase (NDT)-Catalyzed Reactions

Nucleoside 2'-deoxyribosyltransferases (NDTs) are another class of enzymes pivotal for the synthesis of 2'-deoxy-2-fluoroadenosine and its analogues. oup.comnih.gov NDTs catalyze transglycosylation reactions, transferring the 2'-deoxyribose group from a donor nucleoside to an acceptor nucleobase in a single step. oup.com This method offers advantages over traditional chemical synthesis due to its high selectivity and milder reaction conditions. biosynth.com

Different types of NDTs have been explored for these reactions. Type I NDTs, also known as purine 2'-deoxyribosyltransferases (PDTs), are specific for purine bases. biolog.de The PDT from Trypanosoma brucei (TbPDT) has been shown to recognize 2'-deoxy-2'-fluoroadenosine (2F-dAdo) as a substrate. biolog.de Similarly, the NDT from Leishmania mexicana (LmPDT) has been used for the enzymatic production of various therapeutic nucleosides, including the first reported synthesis of 2'-fluoro-2'-deoxyguanosine. oup.combiosynth.com

Type II NDTs, which can utilize both purine and pyrimidine (B1678525) bases, have also been applied. The NDT from Lactobacillus delbrueckii (LdNDT) is effective in activating the prodrug 2'-deoxy-2-fluoroadenosine (dFAdo) by cleaving it to the active cytotoxic agent, 2-fluoroadenine. nih.govnih.gov This system has been tested in human cervical cancer cells, demonstrating a significant reduction in cell viability and highlighting the potential of NDTs in therapeutic applications. nih.govnih.gov Molecular evolution strategies have also been used to generate mutant NDTs with enhanced activity towards fluorinated substrates like 2-fluoro-2'-deoxyuridine (2FDU). oup.com

Synthesis of Key Metabolites and Derivatives for Research

The biological activity of nucleoside analogues often depends on their conversion to triphosphate form within the cell. Furthermore, modifying the parent compound at different positions can lead to derivatives with enhanced properties. Therefore, the synthesis of these key metabolites and derivatives is essential for research and development.

Synthesis of 2'-Deoxy-2-fluoroadenosine-5'-triphosphate (FdATP)

The active form of many nucleoside analogues is their 5'-triphosphate derivative. 2'-Deoxy-2'-fluoroadenosine-5'-triphosphate (FdATP) is an important metabolite that acts as an ATP analogue, inhibiting enzymes such as RNA polymerase. The synthesis of FdATP can be achieved efficiently through enzymatic cascade reactions. nih.gov

This biocatalytic approach typically involves a series of phosphorylation steps starting from the parent nucleoside, 2'-deoxy-2-fluoroadenosine. The process utilizes several kinase enzymes in a one-pot reaction:

Nucleoside Kinase: Catalyzes the initial phosphorylation of the nucleoside to its 5'-monophosphate form.

Nucleoside Monophosphate (NMP) Kinase: Converts the 5'-monophosphate to the 5'-diphosphate.

Nucleoside Diphosphate (B83284) (NDP) Kinase: Catalyzes the final step, converting the 5'-diphosphate to the desired 5'-triphosphate.

To drive the reaction towards the triphosphate product, an ATP regeneration system is often incorporated. This system uses a stable and inexpensive phosphate (B84403) donor, like phosphoenolpyruvate (B93156) (PEP), and a kinase, such as pyruvate (B1213749) kinase, to continuously regenerate the ATP consumed during the cascade. This modular enzymatic approach allows for the quantitative conversion of the starting nucleoside to its triphosphate form under mild conditions. For instance, an efficient in vitro synthesis of 2-fluoroadenosine-5'-triphosphate has been reported using adenylate kinase and creatine (B1669601) kinase. nih.gov

Synthesis of Alkylated and Modified Analogues (e.g., 4'-ethynyl/azido)

To improve therapeutic profiles, analogues of 2'-deoxy-2-fluoroadenosine have been synthesized with modifications at various positions, particularly the 4'-position of the sugar moiety. The introduction of small groups like ethynyl (B1212043) or azido (B1232118) at this position can confer potent biological activity.

The synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has been achieved through an enantioselective chemical pathway. A key step involves the construction of the fully substituted 4'-carbon. Another multi-step chemical synthesis has been described for 4'-azido and 4'-ethynyl substituted 2'-deoxy-2'-β-fluoroadenosines. One reported route starts from a protected fluorinated sugar, which is first converted to a bromide intermediate. This intermediate then reacts with 2-fluoroadenine to form the protected nucleoside. Subsequent steps involve deprotection, iodination of the 5'-hydroxy group, elimination to form a 4',5'-alkene, and finally, treatment with iodine monochloride (ICl) and sodium azide (B81097) (NaN₃) to introduce the 4'-azido group. The 4'-ethynyl analogue (compound 1c) was found to be a highly potent compound with low cytotoxicity.

Similarly, 4'-azido-2'-deoxy-2'-fluoro pyrimidine nucleoside analogues have been synthesized from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside in multiple steps, indicating a viable synthetic strategy for these types of modified nucleosides.

Compound NameModificationSynthetic Approach
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)4'-ethynyl groupEnantioselective synthesis via enzymatic desymmetrization and asymmetric transfer hydrogenation.
4'-Azido-2'-deoxy-2'-β-fluoroadenosine4'-azido groupMulti-step chemical synthesis from a protected fluorinated sugar.
4'-Ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine (1c)4'-ethynyl group, 2-fluoroadenine baseMulti-step chemical synthesis involving generation of a 4',5'-alkene intermediate.
1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine4'-azido group, cytosine baseMulti-step chemical synthesis from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside.

Enzymology and Metabolic Pathways of 2 Deoxy 2 Fluoroadenosine

Interactions with Nucleoside Phosphorylases

Purine (B94841) Nucleoside Phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.govebi.ac.uk The specificity of these enzymes, particularly the difference between bacterial and human PNPs, is a cornerstone of targeted cancer therapy research.

2'-Deoxy-2-fluoroadenosine (B2452619) (F-dAdo) is an effective substrate for the Escherichia coli Purine Nucleoside Phosphorylase (E. coli PNP). nih.govmedchemexpress.com Research has demonstrated that E. coli PNP can efficiently cleave F-dAdo. medchemexpress.com The catalytic efficiency of E. coli PNP with F-dAdo is reported to be very similar to that of its natural substrate, adenosine (B11128). nih.gov In comparative studies, F-dAdo was found to be a significantly better substrate for E. coli PNP than other adenosine analogs like 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA), with one study noting it is 3000 times more effective. nih.gov This high substrate activity is crucial for its application in gene-directed enzyme prodrug therapy (GDEPT), where tumors expressing the E. coli PNP gene can be targeted. nih.govnih.gov

A key difference between bacterial and human PNPs is their substrate specificity. Unlike the E. coli enzyme, human PNP does not effectively accept adenosine or its analogs, including F-dAdo, as substrates. nih.gov This inherent difference allows for selective activation of prodrugs like F-dAdo in tumor cells that are engineered to express the bacterial enzyme, with minimal impact on healthy tissues. nih.gov

To overcome the limitations of using a non-human enzyme, research has focused on engineering human PNP to recognize and cleave adenosine-based prodrugs. A double mutant of human PNP (hDM), featuring Glu201Gln and Asn243Asp mutations, has been developed. nih.gov This engineered enzyme, unlike the wild-type version, effectively catalyzes the phosphorolysis of F-dAdo. nih.gov Structural studies reveal that the introduced Gln201 and Asp243 residues form hydrogen bonds with F-dAdo, facilitating its binding and subsequent catalysis. nih.gov This research provides a foundation for developing more refined human-derived enzymes for targeted prodrug therapies. nih.gov

EnzymeOriginSubstrate Activity with 2'-Deoxy-2-fluoroadenosineSignificance in Prodrug Therapy
Purine Nucleoside Phosphorylase (PNP) E. coliHigh. Catalytic efficiency is similar to the natural substrate, adenosine. nih.govSelectively activates the prodrug in tumor cells expressing the bacterial gene. nih.govnih.gov
Wild-Type Purine Nucleoside Phosphorylase (PNP) HumanIneffective. Cannot use adenosine-based prodrugs as substrates. nih.govLow systemic toxicity as the prodrug is not activated in healthy human cells. nih.gov
Engineered Human PNP (hDM) Human (mutant)High. Mutations (Glu201Gln:Asn243Asp) enable effective cleavage of the prodrug. nih.govProvides a therapeutic enzyme derived from a human source, potentially reducing immunogenicity. nih.gov

The enzymatic action of both E. coli PNP and engineered human PNP on 2'-Deoxy-2-fluoroadenosine results in the phosphorolytic cleavage of its glycosidic bond. nih.govnih.gov This reaction liberates the potent cytotoxic purine analog, 2-fluoroadenine (B1664080) (F-Ade). nih.govmedchemexpress.comnih.govnih.gov The release of this toxic agent within tumor cells is the ultimate goal of this enzyme-prodrug strategy. medchemexpress.comnih.gov 2-fluoroadenine is noted to be approximately 100 times more potent in vitro than other analogs like 6-methylpurine. nih.gov The targeted conversion of the non-toxic F-dAdo prodrug into the highly toxic F-Ade within the tumor microenvironment demonstrates the compound's utility in suicide gene therapy approaches. nih.govnih.gov

Interactions with Deoxyribosyltransferases

Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a 2'-deoxyribose group between different purine or pyrimidine (B1678525) bases. nih.gov These enzymes, particularly from bacterial sources, have also been explored for their role in activating nucleoside-based prodrugs.

Research has confirmed that 2'-deoxy-2-fluoroadenosine (referred to as dFAdo in these studies) serves as a substrate for the type II 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT). nih.govnih.govresearchgate.net Studies have demonstrated the hydrolytic capability of LdNDT on dFAdo. nih.govnih.gov This enzymatic activity is central to its potential application in suicide gene therapy, where LdNDT expressed in cancer cells could activate the dFAdo prodrug. nih.govnih.gov As a proof of concept, the LdNDT/dFAdo system has been tested in human cervical cancer (HeLa) cells, showing a significant reduction in cell viability. nih.govnih.gov

A significant characteristic of LdNDT's activity on 2'-deoxy-2-fluoroadenosine is its dependence on the presence of an acceptor nucleobase. nih.govnih.gov The hydrolytic activity of LdNDT on dFAdo was observed to increase substantially—by as much as 30-fold—when an acceptor nucleobase was present in the reaction. nih.govnih.govresearchgate.net This strong nucleobase dependence is a key factor influencing the efficiency of the enzymatic conversion and has been investigated through molecular dynamics simulations to understand the underlying mechanisms. nih.govnih.gov

Enzyme SystemSubstrateEffect of Acceptor NucleobaseResearch Application
Lactobacillus delbrueckii Type II 2'-Deoxyribosyltransferase (LdNDT) 2'-Deoxy-2-fluoroadenosine (dFAdo)Enzymatic activity increased up to 30-fold in the presence of an acceptor nucleobase. nih.govnih.govresearchgate.netInvestigated for use in suicide gene therapy for cancer treatment. nih.govnih.gov

Intracellular Metabolism and Phosphorylation in Research Models

The biological activity of 2'-deoxy-2-fluoroadenosine (2'-Fd-Ado) is contingent upon its intracellular conversion into pharmacologically active metabolites. This process involves a series of enzymatic reactions, primarily phosphorylation, which transforms the parent nucleoside into its mono-, di-, and triphosphate derivatives. The metabolic fate of 2'-Fd-Ado is a critical determinant of its therapeutic potential and has been investigated in various cellular and acellular systems.

Formation of 2'-Deoxy-2-fluoroadenosine Triphosphate in Cellular Systems

Once transported into the cell, 2'-deoxy-2-fluoroadenosine undergoes sequential phosphorylation by intracellular kinases to form its active triphosphate metabolite, 2'-deoxy-2-fluoroadenosine triphosphate (2'-Fd-ATP). This process is analogous to the metabolic activation of the natural nucleoside, 2'-deoxyadenosine (B1664071), which is converted to dATP. The initial and rate-limiting step is the conversion to the 5'-monophosphate, which is subsequently phosphorylated to the diphosphate (B83284) and finally to the triphosphate form.

In a study using human colon carcinoma LoVo cells, it was demonstrated that for 2'-deoxyadenosine to exert its biological effects, it must be phosphorylated by intracellular kinases, leading to the formation of dATP nih.gov. This principle of kinase-dependent activation is fundamental to the action of many nucleoside analogs, including 2'-Fd-Ado. Research on HL-60 human promyelocytic leukemia cells showed that analogs of 2'-deoxy-2'-fluoroadenosine are readily converted into 2-fluoroadenosine (B10117) triphosphate nih.gov. The accumulation of the triphosphate metabolite within the cell is crucial for its mechanism of action, which often involves the inhibition of key enzymes involved in nucleic acid synthesis or incorporation into DNA, leading to chain termination. The efficiency of this phosphorylation cascade can vary significantly between different cell types, influencing the compound's selective toxicity.

Cell LineCompoundKey Metabolite FormedEnzyme FamilyReference
HL-60 (Human promyelocytic leukemia)2-fluoroadenine-containing MTA analogs2-fluoroadenosine triphosphateKinases nih.gov
LoVo (Human colon carcinoma)2'-deoxyadenosinedATPKinases nih.gov

Deamination Pathways to 2'-F-Inosine and 2'-F-Uridine (in vitro)

In addition to phosphorylation, nucleoside analogs can be substrates for other metabolic enzymes, such as deaminases. Adenosine deaminase and deoxycytidylate deaminase are enzymes that catalyze the removal of an amino group from their respective substrates. The substitution of a fluorine atom at the 2' position of the sugar moiety can significantly influence the susceptibility of the nucleoside to enzymatic deamination. While some fluorinated analogs exhibit resistance to this pathway, others can be converted to corresponding inosine (B1671953) or uridine (B1682114) derivatives nih.gov.

For instance, the metabolism of a related compound, β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), involves a deamination step. The monophosphate form of PSI-6130 is deaminated by deoxycytidylate deaminase to form the uridine monophosphate congener, which is then phosphorylated to its active triphosphate form oup.com. This demonstrates that a 2'-fluoro-nucleoside can undergo deamination as part of its metabolic activation pathway. This conversion pathway highlights the complexity of intracellular metabolism, where multiple enzymatic pathways can lead to the formation of various active or inactive metabolites. While specific in vitro studies detailing the deamination of 2'-deoxy-2'-fluoroadenosine to 2'-F-Inosine and 2'-F-Uridine are not extensively documented in the provided context, the established pathways for similar 2'-fluoro-nucleosides suggest this is a plausible metabolic route.

Resistance to Specific Enzyme Cleavage (e.g., methylthioadenosine phosphorylase) in Parasite Models

The stability of the glycosidic bond in nucleoside analogs is a critical factor for their therapeutic efficacy. The introduction of a fluorine atom at the 2'-position can enhance this stability, rendering the compound resistant to cleavage by certain enzymes like phosphorylases mdpi.comresearchgate.net. However, the interaction with enzymes such as methylthioadenosine phosphorylase (MTAP) can be complex and context-dependent.

In cancer cell models, certain 2-fluoroadenine-containing analogs of 5'-deoxy-5'-methylthioadenosine have been shown to be substrates for MTAP, which cleaves the compound to release the cytotoxic base, 2-fluoroadenine nih.gov. This activity is central to a therapeutic strategy for tumors that lack MTAP expression (MTAP-deficient). In this approach, co-administration of 2'-fluoroadenine and MTA spares normal, MTAP-proficient cells because MTAP-mediated conversion of MTA to adenine (B156593) protects them from the toxic analog. In contrast, MTAP-deficient tumor cells cannot generate adenine and are selectively killed nih.govfoxchase.orgfrontiersin.org.

In the context of parasites, which often exhibit unique metabolic pathways, the interaction of 2'-deoxy-2'-fluoroadenosine with enzymes like MTAP is of particular interest. Parasites such as Trypanosoma and Leishmania are purine auxotrophs, meaning they rely on salvaging purines from their host nih.govnih.gov. This dependency makes their purine salvage pathway enzymes attractive drug targets. While direct studies on the resistance of 2'-deoxy-2'-fluoroadenosine to parasite MTAP are limited, the general principle of enhanced metabolic stability due to 2'-fluorination suggests it could have a longer intracellular half-life, potentially leading to greater efficacy. A related compound, 9-(2'-Deoxy-2'-Fluoro-beta-d-Arabinofuranosyl) adenine, has shown potent activity against Trypanosoma brucei, indicating that fluorinated adenosine analogs are promising leads for antiparasitic drug development nih.gov.

Molecular and Cellular Mechanisms of Biological Activity Preclinical Research

Inhibition of Nucleic Acid Synthesis Pathways

2'd2'FA, once intracellularly converted to its triphosphate form, 2'-deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP), acts as a substrate analog for enzymes that utilize natural nucleoside triphosphates. This molecular mimicry is the basis for its inhibitory effects on both DNA and RNA synthesis.

While direct and extensive research on the specific effects of 2'-deoxy-2'-fluoroadenosine on DNA synthesis is not prominently available in the reviewed preclinical literature, studies on analogous 2'-fluoro-modified nucleosides provide valuable insights. For instance, the related compound 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP) has been shown to be a substrate for eukaryotic DNA polymerases and reverse transcriptase. nih.gov This suggests that AfTP may also be recognized by DNA polymerases and potentially incorporated into a growing DNA strand.

The incorporation of a 2'-fluoro-modified nucleotide can disrupt the normal process of DNA replication. Studies with 2',2'-difluorodeoxycytidine (dFdC), another related analog, have demonstrated that its triphosphate form is a substrate for DNA polymerases alpha and epsilon. nih.gov Following its incorporation into the DNA strand, a significant pause in the polymerization process is observed after the addition of one more deoxynucleotide. nih.gov This "masked chain termination" ultimately inhibits DNA synthesis. Although not directly demonstrated for 2'-deoxy-2'-fluoroadenosine, a similar mechanism of action, where its triphosphate form is incorporated into DNA and subsequently hinders the action of DNA polymerase, is a plausible hypothesis for its potential effects on DNA synthesis.

The impact of 2'-deoxy-2'-fluoroadenosine on RNA synthesis is more clearly documented. The triphosphate form, AfTP, has been identified as a potent inhibitor of RNA polymerase. In studies with Escherichia coli DNA-dependent RNA polymerase, AfTP demonstrated a strong but mixed-type inhibition of poly(AU) synthesis. nih.govoup.com

Furthermore, AfTP is a poor substrate for this enzyme. Its rate of incorporation into an acid-insoluble fraction (indicative of RNA synthesis) was less than 1% of that of the natural substrate, ATP. nih.govoup.com This inefficient incorporation, combined with its inhibitory action, significantly disrupts the process of transcription.

In addition to bacterial RNA polymerase, 2'd2'FA has been shown to inhibit viral RNA-dependent RNA polymerase. In human Hep2 cells expressing the RSV A2 RNA-dependent RNA polymerase, 2'd2'FA exhibited inhibitory activity with a cellular effect observed at a concentration of 7.7 μM. medchemexpress.com

Table 1: Effect of 2'-deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP) on RNA Polymerase Activity
EnzymeOrganism/SystemEffectObservationsReference
DNA-dependent RNA polymeraseEscherichia coliMixed-type inhibitionRate of incorporation was less than 1% of ATP. nih.govoup.com
RNA-dependent RNA polymeraseRSV A2 expressed in human Hep2 cellsInhibitionCellular effect at 7.7 μM. medchemexpress.com

While AfTP is an analog of ATP, its inhibitory mechanism on RNA polymerase is not purely competitive. Research has characterized the inhibition of E. coli DNA-dependent RNA polymerase by AfTP as a mixed-type inhibition. nih.govoup.com This indicates that AfTP can likely bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process in a more complex manner than a simple competitive inhibitor that only binds to the active site. In contrast, a related compound, 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AzTP), acts as a competitive inhibitor in the same system. nih.govoup.com

Enzyme Inhibition and Allosteric Modulation

The potential for 2'-deoxy-2'-fluoroadenosine to inhibit other key enzymes in nucleotide metabolism has been a subject of interest, although specific data for this compound is limited.

There is currently no direct preclinical research available from the reviewed sources demonstrating that 2'-deoxy-2'-fluoroadenosine or its phosphorylated metabolites inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). While other nucleoside analogs, such as 2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate and 2-vinylinosine monophosphate, have been shown to be potent inhibitors of IMPDH, similar studies specifically investigating 2'-deoxy-2'-fluoroadenosine are not found in the available literature. nih.govnih.gov

Similarly, there is a lack of specific preclinical data on the effects of 2'-deoxy-2'-fluoroadenosine on other dehydrogenases in enzymatic studies. The reviewed literature does not provide information on whether this compound or its metabolites interact with or modulate the activity of other dehydrogenases involved in cellular metabolism.

Cellular Responses and Effects in Research Models

Impact on Cell Cycle Progression

Preclinical studies have demonstrated that 2'-deoxy-2'-fluoroadenosine can exert significant effects on cell cycle progression. In research utilizing the protozoan parasite Trypanosoma brucei, a model for African sleeping sickness, treatment with 9-(2′-deoxy-2′-fluoro-β-d-arabinofuranosyl) adenine (B156593) (FANA-A), a form of 2'-deoxy-2'-fluoroadenosine, resulted in cell cycle arrest nih.govdiva-portal.org. This disruption of the normal cell division process is a key aspect of its mechanism of action against this parasite. The accumulation of the triphosphate form of FANA-A within the cells is believed to contribute to this cytostatic effect nih.govdiva-portal.org.

Induction of DNA Breaks

The cytotoxic effects of 2'-deoxy-2'-fluoroadenosine are also linked to its ability to induce damage to cellular DNA. In T. brucei, exposure to FANA-A leads to an accumulation of DNA breaks nih.govdiva-portal.org. This is a consequence of the compound's incorporation into DNA and its inhibition of DNA synthesis. The triphosphate metabolite of FANA-A acts as a substrate for DNA polymerases, and its incorporation into the DNA strand can lead to chain termination and the formation of strand breaks. A related compound, 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), has also been shown to be incorporated into DNA, with its cytotoxicity being strongly correlated with the extent of this incorporation nih.gov.

Effects on Cellular Viability in in vitro Cancer Models

The impact of 2'-deoxy-2'-fluoroadenosine on the viability of cancer cells has been a subject of preclinical investigation. Studies have shown that related compounds are potent cytotoxic agents against various cancer cell lines. For instance, Cl-F-ara-A has demonstrated significant cytotoxicity in human T-lymphoblast leukemia CCRF-CEM cells nih.gov. Furthermore, 2'-deoxy-2'-fluoroadenosine has shown promising activity against tumors that express the E. coli purine (B94841) nucleoside phosphorylase (PNP), which can convert the compound into the toxic agent 2-fluoroadenine (B1664080) medchemexpress.com.

Below is a table summarizing the effects of a related compound, Cl-F-ara-A, on a human cancer cell line.

Cell LineCompoundEffectReference
CCRF-CEM (Human T-lymphoblast leukemia)2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A)Potent cytotoxic agent, with cytotoxicity strongly correlated to incorporation into DNA. nih.gov

Circumvention of Transport-Related Resistance in Parasite Models

A significant finding in preclinical research is the ability of 2'-deoxy-2'-fluoroadenosine to overcome certain mechanisms of drug resistance in parasites. In T. brucei, resistance to many nucleoside analogues is associated with mutations in the P2 nucleoside transporter. However, FANA-A is taken up by the P1 nucleoside transporter, which is not linked to this form of drug resistance nih.govdiva-portal.org. This allows FANA-A to effectively enter and kill parasite cells that have developed resistance to other nucleoside-based therapies. This circumvention of a key resistance mechanism highlights the potential of 2'-deoxy-2'-fluoroadenosine in the development of new anti-parasitic agents.

Role in Oligonucleotide Therapeutics Research

Incorporation into 2'-Deoxy-2-fluoro-Modified Oligonucleotides

2'-deoxy-2'-fluoroadenosine is a key building block in the synthesis of 2'-deoxy-2'-fluoro-modified oligonucleotides medchemexpress.com. These modified oligonucleotides are of significant interest in the field of antisense therapeutics. The incorporation of the 2'-fluoro modification confers several advantageous properties to the oligonucleotides.

These modified oligonucleotides, when hybridized with RNA, exhibit enhanced duplex stability nih.gov. The 2'-fluoro modification also provides resistance to nuclease degradation, particularly when combined with a phosphorothioate backbone, which increases their longevity in a biological environment nih.gov. Furthermore, oligonucleotides containing 2'-deoxy-2'-fluoroadenosine maintain a high affinity and specificity for their target RNA sequences nih.gov.

The table below outlines the key properties of 2'-deoxy-2'-fluoro-modified oligonucleotides.

PropertyDescriptionReference
RNA Binding Affinity Enhanced binding affinity to target RNA sequences. nih.gov
Nuclease Resistance Increased resistance to degradation by nucleases, especially in phosphorothioate form. nih.gov
Duplex Stability Forms more stable duplexes with RNA compared to unmodified DNA. nih.gov
Specificity High specificity for the intended RNA target. nih.gov

Research Applications and Strategies

Utility in Nucleoside Biochemistry Investigations

The triphosphate form of 2'-deoxy-2'-fluoro-adenosine, 2'-deoxy-2'-fluoro-adenosine-5'-O-triphosphate (2'-F-dATP), serves as a valuable chemical probe to investigate the mechanisms of DNA and RNA polymerases. nih.govbiolog.de The fluorine atom at the 2' position of the sugar ring alters the ring's conformation (pucker) and electronic properties, which can influence how the nucleotide interacts with the active site of a polymerase. nih.govnih.gov

Studies have shown that 2'-F-dATP can be incorporated by various polymerases, but with different efficiencies. nih.govoup.com Human DNA polymerase α and γ can substitute 2'-F-dATP for the natural dATP, whereas DNA polymerase β cannot. nih.govbiolog.de This differential recognition provides insights into the steric and electronic requirements of each polymerase's active site. Furthermore, the incorporation of 2'-F-dATP can be used to create modified DNA strands with unique properties, such as increased resistance to nuclease digestion. oup.com

Kinetic studies provide a quantitative look at these interactions. For example, pre-steady-state kinetic analysis with human mitochondrial DNA polymerase γ (Pol γ) showed that it incorporated 2'-F-dATP with a much lower efficiency (4,300-fold less) than the natural dATP, suggesting a low potential for mitochondrial toxicity. researchgate.net Such mechanistic studies are crucial for understanding the function of these essential enzymes and for evaluating the potential off-target effects of nucleoside analog drugs. nih.govnih.gov

Table: Comparative Incorporation of 2'-F-dATP by Human DNA Polymerases

DNA Polymerase Substitution for dATP Chain Elongation Citation
Polymerase α Complete Yes nih.gov
Polymerase β No N/A nih.gov

Tools for IMPDH Pathway Research

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. tandfonline.comnih.gov It catalyzes the rate-limiting step, the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). tandfonline.comnih.govplos.org Given that IMPDH is upregulated in rapidly proliferating cells, it has become a significant target for therapeutic intervention. tandfonline.comnih.gov

The fluorinated analog of inosine, 2-fluoro-inosine 5'-monophosphate (2-F-IMP), a metabolite of 2'-Fd-Ado, has been utilized as a tool to study the mechanism of IMPDH. Research has shown that human IMPDH can catalyze the dehalogenation of 2-F-IMP to produce XMP, even in the absence of its typical cofactor, NAD+. This observation provides a unique angle to investigate the enzyme's catalytic mechanism, separating the dehydrogenase and hydrolysis steps of the reaction. nih.gov The ability to study these partial reactions offers a more detailed understanding of the enzyme's function and can aid in the design of more specific inhibitors.

Furthermore, compounds that inhibit IMPDH, like mycophenolic acid (MPA), have been studied in various organisms, including the fungal pathogen Cryptococcus neoformans. plos.org In such research contexts, understanding the interaction of substrate analogs like 2-F-IMP with IMPDH is critical for elucidating the mechanisms of drug resistance and for developing novel antifungal agents that target the GTP biosynthesis pathway. plos.org

Exploration of Nucleoside Transport Mechanisms in Parasitic Systems

Protozoan parasites like Trypanosoma brucei, the causative agent of African sleeping sickness, lack the ability for de novo purine (B94841) synthesis and are therefore entirely dependent on salvaging purines from their hosts. nih.govnih.gov This dependency makes their nucleoside transport systems attractive targets for chemotherapy. T. brucei possesses distinct nucleoside transporters, primarily the P1 and P2 transporters, which differ in their substrate specificities. nih.govnih.gov

A significant challenge in treating trypanosomiasis is the development of drug resistance, often linked to mutations in the P2 transporter, which is responsible for the uptake of several existing drugs. nih.govwikipedia.org Research has demonstrated that 2'-Fd-Ado, in its arabinofuranosyl configuration (9-(2′-deoxy-2′-fluoro-β-d-arabinofuranosyl) adenine (B156593) or FANA-A), is a potent antitrypanosomal agent. nih.gov Crucially, FANA-A is predominantly taken up by the P1 nucleoside transporter, which is not typically associated with drug resistance. nih.gov This characteristic allows it to circumvent the common resistance mechanisms involving the P2 transporter.

The selective uptake by the P1 transporter highlights the potential of using 2'-Fd-Ado and its derivatives as molecular probes to characterize the substrate specificity and kinetics of different parasitic nucleoside transporters. nih.govnih.gov Comparing the uptake and efficacy of 2'-Fd-Ado with other adenosine (B11128) analogs helps in mapping the structural requirements for binding to and transport by specific carrier proteins. This knowledge is invaluable for the rational design of new antiparasitic drugs with improved uptake and reduced susceptibility to resistance.

Table 1: Nucleoside Transporter Selectivity in T. brucei

Transporter Key Substrates Role in Drug Uptake Drug Resistance Association 2'-Fd-Ado (FANA-A) Uptake
P1 Adenosine, Inosine, Guanosine Uptake of certain nucleoside analogs Not a primary cause of resistance Primary Transporter nih.gov

| P2 | Adenine, Adenosine, Diamidines, Melaminophenyl arsenicals | Uptake of major trypanocidal drugs | Mutations lead to multidrug resistance nih.gov | Minimal to no uptake |

Future Research Directions

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and scalable synthetic methodologies is paramount for the production of 2'-deoxy-2'-fluoroadenosine and its analogues. While several routes have been established, ongoing research focuses on improving yield, stereoselectivity, and reducing the environmental impact of these processes.

A significant area of exploration involves the development of more direct and efficient chemical syntheses. For instance, a six-step route starting from N6-Bz-adenosine has been developed, which involves selective protection, activation of the 2'-hydroxyl group as a triflate, and subsequent fluoride (B91410) displacement. acs.org Another approach utilizes a dynamic kinetic crystallization to achieve desired acylation regiochemistry, followed by stereoselective fluorination. acs.org Researchers are also investigating palladium-catalyzed direct C8-H arylation as a strategy for the organometallic derivatization of 2'-deoxy-2'-fluoroadenosine, aiming to improve its therapeutic profile. researchgate.net

Furthermore, efforts are being made to devise synthetic pathways that are suitable for industrial-scale production with high yield and purity. pnrjournal.com This includes the use of safe reagents and experimental conditions to synthesize novel derivatives, such as N-aminobenzyl fluoro adenosine (B11128). pnrjournal.com The synthesis of C2'-β-fluoro-substituted adenine (B156593) nucleosides via pivaloyl derivatives of adenosine represents another promising avenue. researchgate.net

Future work will likely focus on:

Convergent Synthetic Strategies: Developing more efficient convergent syntheses that couple pre-functionalized sugar moieties with purine (B94841) bases. researchgate.net

Flow Chemistry: Applying flow chemistry techniques to improve reaction efficiency, safety, and scalability of key synthetic steps.

Derivatization of the 2'-deoxy-2'-fluoroadenosine scaffold is another critical research direction. By modifying the purine base or the sugar moiety, new analogues with altered biological activities, improved pharmacokinetic properties, and novel mechanisms of action can be generated. For example, the synthesis of 2-alkynyladenosine derivatives has been achieved through palladium-catalyzed cross-coupling reactions. pnrjournal.com

Advanced Enzymatic Engineering for Enhanced Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of nucleoside analogues. The use of enzymes can circumvent the need for complex protection and deprotection steps, often leading to higher yields and purity. nih.gov

A key enzyme in the biocatalytic synthesis of 2'-deoxy-2'-fluoroadenosine is purine nucleoside phosphorylase (PNP). x-mol.comresearchgate.net Site-directed mutagenesis of PNP has been employed to improve its activity and substrate specificity. For example, the variant E166F/M167D 2M showed a significant increase in enzymatic activity and reaction rate for transglycosylation compared to the wild-type enzyme. x-mol.comresearchgate.net This engineered enzyme was successfully used in a scaled-up synthesis of 2'-deoxy-2'-fluoroadenosine. x-mol.comresearchgate.net

Another important class of enzymes for this purpose is the nucleoside 2'-deoxyribosyltransferases (NDTs). biorxiv.orgmdpi.com These enzymes catalyze the transfer of a deoxyribose moiety from a donor nucleoside to a purine or pyrimidine (B1678525) base. Research in this area is focused on engineering NDTs with improved catalytic efficiency and broader substrate scope. For instance, mutants of Chroococcidiopsis thermalis NDT (CtNDT) and Bacillus psychrosaccharolyticus NDT (BpNDT) have been designed to enhance their activity towards ribonucleosides and 3'-deoxynucleosides. biorxiv.org

Future research in this domain will concentrate on:

Directed Evolution: Employing directed evolution strategies to generate novel enzyme variants with superior catalytic properties for the synthesis of 2'-deoxy-2'-fluoroadenosine and its derivatives.

Immobilization Techniques: Developing advanced immobilization techniques for these biocatalysts to improve their stability, reusability, and suitability for industrial processes. researchgate.net

Enzymatic Cascades: Designing and optimizing multi-enzyme cascade reactions for the one-pot synthesis of complex nucleoside analogues from simple precursors. nih.govfrontiersin.org

Computational Enzyme Design: Utilizing computational methods to predict and design enzyme mutations that will enhance their performance in specific biocatalytic transformations. x-mol.comresearchgate.net

EnzymeOrganism of OriginApplication in 2'-deoxy-2'-fluoroadenosine ResearchReference
Purine Nucleoside Phosphorylase (PNP)Escherichia coliCleavage of 2'-deoxy-2'-fluoroadenosine to the toxic agent 2-fluoroadenine (B1664080) for suicide gene therapy. medchemexpress.comglpbio.com medchemexpress.comglpbio.com
Purine Nucleoside Phosphorylase (PNP)Thermophilic bacteria and archaeaBiocatalyst for the synthesis of modified nucleosides, including 2'-deoxy-2'-fluoroadenosine. nih.gov nih.gov
Nucleoside 2'-deoxyribosyltransferase (NDT)Lactobacillus delbrueckiiActivation of 2'-deoxy-2'-fluoroadenosine in a directed enzyme prodrug therapy system. mdpi.com mdpi.com
Deoxyribose-5-phosphate aldolaseEscherichia coliGeneration of d-ribose-5-phosphate analogues for the synthesis of 2'-functionalized nucleosides. nih.gov nih.gov

Elucidation of Complex Molecular Interactions and Cellular Signaling Pathways

A deeper understanding of how 2'-deoxy-2'-fluoroadenosine and its derivatives interact with their biological targets is crucial for the rational design of more effective drugs. This involves detailed studies of their binding to viral or cellular enzymes and how these interactions translate into therapeutic effects.

For example, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent derivative, inhibits HIV-1 reverse transcriptase (RT) through multiple mechanisms. nih.gov It can act as both an immediate and a delayed chain terminator, and this dual mechanism is dependent on the template sequence. nih.gov Furthermore, EFdA is efficiently phosphorylated by cellular kinases to its active triphosphate form. nih.gov The fluorine at the 2'-position makes the adenosine ring resistant to deamination, a common metabolic inactivation pathway for other adenosine analogues. nih.gov

Future research will focus on:

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of 2'-deoxy-2'-fluoroadenosine analogues in complex with their target proteins.

Computational Modeling: Employing molecular dynamics simulations and docking studies to investigate the binding modes and conformational dynamics of these compounds within the active sites of their targets. x-mol.comresearchgate.net

Mechanism of Action Studies: Utilizing advanced biochemical and cellular assays to dissect the precise mechanisms by which these compounds inhibit their targets and affect cellular signaling pathways. nih.gov

Drug Resistance Profiling: Investigating the molecular basis of resistance development to these nucleoside analogues and designing new derivatives that can overcome resistance mutations. nih.gov

CompoundTargetMechanism of ActionReference
4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)HIV-1 Reverse TranscriptaseImmediate and delayed chain termination, translocation inhibition. nih.govnih.gov nih.govnih.gov
2'-Deoxy-2'-fluoroadenosineE. coli Purine Nucleoside Phosphorylase (PNP)Cleaved to the toxic agent 2-fluoroadenine. medchemexpress.comglpbio.com medchemexpress.comglpbio.com
2'-Deoxy-2'-fluorocytidine (2'-FdC)Viral RNA PolymeraseInhibition of viral replication. oup.comnih.gov oup.comnih.gov

Development of Advanced Preclinical Models for Efficacy Studies

The translation of promising in vitro findings into effective clinical therapies requires robust preclinical evaluation. The development and use of advanced animal models that more accurately mimic human diseases are essential for assessing the efficacy of 2'-deoxy-2'-fluoroadenosine and its derivatives.

Humanized mouse models, such as the bone marrow/liver/thymus (BLT) mouse, have proven to be valuable tools for evaluating the systemic antiviral efficacy of compounds like EFdA against HIV. plos.org These models allow for the investigation of drug effects on viral replication and immune cell populations in various tissues. plos.org Studies in rhesus macaques have also been instrumental in demonstrating the protective effects of EFdA against simian-human immunodeficiency virus (SHIV) infection. nih.gov

Future research in this area will involve:

Organoid Models: Developing and utilizing 3D organoid cultures that recapitulate the architecture and function of human tissues to provide more physiologically relevant in vitro models for efficacy testing.

Patient-Derived Xenografts (PDX): Using PDX models for cancer research to evaluate the efficacy of 2'-deoxy-2'-fluoroadenosine analogues against patient-derived tumors in an in vivo setting.

Advanced Imaging Techniques: Employing non-invasive imaging techniques to monitor drug distribution, target engagement, and therapeutic response in real-time within living animals.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating experimental data into sophisticated PK/PD models to optimize dosing regimens and predict clinical outcomes. nih.gov

The continued exploration of these future research directions will undoubtedly lead to the discovery and development of new and improved therapies based on the 2'-deoxy-2'-fluoroadenosine scaffold, addressing unmet medical needs in virology, oncology, and beyond.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing adenosine, 2'-deoxy-2-fluoro-?

  • Methodological Answer : The synthesis typically involves fluorination at the 2'-position of adenosine derivatives. A direct approach uses tetrahydropyranyl (THP) protecting groups to stabilize the sugar moiety during fluorination. For example, Uesugi et al. (1983) achieved improved yields (83%) via a stereospecific reaction using NaBH4 reduction and TBAF deprotection steps . Alternative routes employ enzymatic engineering, such as engineered purine nucleoside phosphorylase (PNP) to catalyze transglycosylation, enhancing regioselectivity and reducing side products . Key steps include:

  • Protection of hydroxyl groups (e.g., TPDS-Cl₂ in pyridine).
  • Fluorination using DAST (diethylaminosulfur trifluoride) or similar agents.
  • Deprotection and purification via column chromatography.

Q. How does the 2'-fluoro substitution impact the compound’s stability and hydrogen-bonding interactions?

  • Methodological Answer : The 2'-fluoro group enhances metabolic stability by resisting adenosine deaminase (ADA)-mediated deamination, as shown in antiviral studies . Fluorine’s electronegativity alters sugar puckering (C3'-endo conformation), improving RNA hybridization via preorganization of the ribose ring. Structural analysis (e.g., NMR or X-ray crystallography) reveals reduced hydrogen-bonding flexibility compared to unmodified adenosine, critical for designing oligonucleotide probes .

Q. What analytical techniques are essential for characterizing adenosine, 2'-deoxy-2-fluoro-?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -200 ppm) confirms fluorination and purity .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight (C₁₀H₁₂FN₅O₃, MW 285.24 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates isomers and quantifies purity (>95%) .

Advanced Research Questions

Q. How do enzymatic and chemical synthesis routes compare in producing 2'-fluoro-2'-deoxyadenosine analogs?

  • Methodological Answer :

  • Chemical Synthesis : Offers flexibility in introducing diverse modifications (e.g., 8-trifluoromethyl groups) but faces challenges in stereochemical control and low yields (~50–60%) for large-scale production .
  • Enzymatic Synthesis : Engineered PNPs or kinases improve regioselectivity and reduce toxic byproducts. For instance, Xia et al. (2022) reported a 97% yield using a thermostable PNP variant, ideal for industrial applications . Trade-offs include substrate specificity limitations and higher enzyme costs.

Q. What mechanistic insights explain the compound’s resistance to metabolic degradation in biological systems?

  • Methodological Answer : The 2'-fluoro group sterically hinders ADA binding, as demonstrated by Hitchcock et al. (1990) in HIV inhibition assays (IC₅₀ = 0.5 µM vs. 10 µM for unmodified adenosine) . Fluorine’s inductive effect stabilizes the glycosidic bond against hydrolysis. Radiolabeling studies (e.g., ³H or ¹⁴C isotopes) track metabolic pathways, confirming prolonged half-life in plasma .

Q. How can 2'-fluoro-2'-deoxyadenosine be utilized in designing antisense oligonucleotides or siRNA analogs?

  • Methodological Answer : The 2'-F modification enhances nuclease resistance and duplex stability with RNA targets. Experimental protocols include:

  • Solid-Phase Synthesis : Phosphoramidite chemistry (e.g., 3'-O-MOE-5Me-C(Bz)-2'-phosphoramidite) to incorporate 2'-F-adenosine into oligonucleotides .
  • Thermal Denaturation Studies : Measure Tm increases (ΔTm = +2–4°C per modification) to assess hybridization efficiency .
  • In Vivo Delivery : Conjugate with lipid nanoparticles (LNPs) to improve cellular uptake in gene-silencing applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.